Nystatin, European Pharmacopoeia (EP) Reference Standard

説明

Nystatin is a topical and oral antifungal agent with activity against many species of yeast and candida albicans, which is used largely to treat skin and oropharyngeal candidiasis. Nystatin is not absorbed orally and has not been linked to drug induced liver injury.

Macrolide antifungal antibiotic complex produced by Streptomyces noursei, S. aureus, and other Streptomyces species. The biologically active components of the complex are nystatin A1, A2, and A3.

作用機序

Nystatin exerts its antifungal activity by binding to sterols in the fungal cell membrane. The drug is not active against organisms (e.g., bacteria) that do not contain sterols in their cell membrane. As a result of this binding, the membrane is no longer able to function as a selective barrier, and potassium and other cellular constituents are lost.

... /Antimicrobial/ agents that act directly on the cell membrane of the microorganism, affecting permeability and leading to leakage of intracellular compounds; these include ... the polyene antifungal agents nystatin ... which bind to cell-wall sterols ...

生物活性

Nystatin is a polyene macrolide antibiotic primarily used for its antifungal properties, particularly against Candida species. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various fungal strains, and relevant research findings.

Nystatin exerts its antifungal effects by binding to ergosterol , a key component of fungal cell membranes. This binding leads to the formation of pores in the membrane, resulting in increased permeability and eventual cell death. The selectivity for fungal cells over mammalian cells is due to nystatin's higher affinity for ergosterol compared to cholesterol found in human cells .

Antifungal Activity

Nystatin demonstrates significant antifungal activity against a variety of yeast and yeast-like fungi. The Minimum Inhibitory Concentration (MIC) values vary based on the species tested. Below is a summary table of MIC values for nystatin against common Candida species:

| Candida Species | MIC (μg/ml) | Reference |

|---|---|---|

| Candida albicans | 0.125 - 8 | |

| Candida glabrata | 0.125 - 4 | |

| Candida tropicalis | 0.25 - 8 |

Comparative Studies

In comparative studies, nystatin has been shown to have favorable activity compared to liposomal formulations. For instance, the MIC values for nystatin and liposomal nystatin against clinical isolates are presented below:

| Isolate Type | Nystatin MIC (24h) | Liposomal Nystatin MIC (24h) |

|---|---|---|

| C. albicans | 0.5 - 1 | 1 - 2 |

| C. glabrata | 0.25 - 1 | 1 - 2 |

| C. tropicalis | 0.5 - 1 | 0.25 - 1 |

This data indicates that while both formulations are effective, there are differences in potency that may influence clinical decisions .

Case Studies

Several case studies highlight the clinical efficacy of nystatin in treating fungal infections:

- Oral Candidiasis : A study involving patients with oral thrush demonstrated that nystatin suspension effectively cleared the infection within two weeks of treatment, with minimal side effects reported .

- Vulvovaginal Candidiasis : In another case, topical application of nystatin cream resulted in rapid symptom relief and resolution of infection in patients with vulvovaginal candidiasis .

- Neonatal Candidiasis Prevention : Nystatin has been used off-label for preventing invasive candidiasis in low birth weight neonates, showing promising results as a second-line option after fluconazole .

Research Findings

Recent research has focused on the differential activity of isomeric forms of nystatin. Studies indicate that one form (peak 1) exhibits greater antifungal potency than another (peak 2), which may be due to structural differences that affect efficacy . Additionally, resistance patterns have been observed; while Candida albicans shows minimal resistance, other species may develop resistance over time .

科学的研究の応用

Pharmaceutical Applications

Nystatin's primary use in pharmaceuticals is as a reference standard for quality control and assay validation in drug development and manufacturing. The European Pharmacopoeia (EP) provides a framework for the standardization of Nystatin, ensuring consistency in potency and purity across various formulations.

Quality Control and Assay Development

- Identification and Purity Testing :

-

Stability Testing :

- It is utilized in stability studies to assess the degradation of formulations over time, helping to establish shelf life and storage conditions.

- Bioassays :

Clinical Applications

Nystatin has been studied extensively for its clinical efficacy in treating various fungal infections, particularly in immunocompromised patients.

Prophylactic Use in Immunocompromised Patients

-

Oral Prophylaxis :

- A study investigated the effectiveness of nystatin mouthwash in preventing invasive pulmonary fungal infections (IPFI) among patients with hematologic malignancies. Results indicated that while nystatin was used prophylactically, its efficacy was comparable to placebo, highlighting the need for alternative antifungal strategies .

- Treatment of Superficial Infections :

Efficacy Studies

- Randomized Controlled Trials :

- Comparative Studies :

化学反応の分析

Esterification and Carboxyl Modifications

The carboxyl group at C-16 undergoes esterification under controlled conditions:

-

Methyl ester formation : Treatment with methanol and thionyl chloride yields methyl esters, enhancing solubility in organic solvents .

-

Amide conjugation : Reaction with ethanolamine or hydroxylamine produces water-soluble derivatives (e.g., compound 3 ), retaining antifungal activity .

Table 1: Derivatives and Their Properties

| Derivative | Solubility (mg/mL) | Potency (U/mg) | Hemolysis (%) |

|---|---|---|---|

| Nystatin (native) | <0.1 (DMF) | 22,000 | 62 (0.5 mg/mL) |

| Compound 3 | 0.5 (water) | 5,793 | 30 (0.5 mg/mL) |

Isomerization

Nystatin undergoes pH-dependent isomerization in aqueous solutions:

-

Trans-lactonization : At neutral pH, reversible isomerization occurs, forming structural variants detectable via LC-MS .

-

Impact on stability : Isomers exhibit similar antifungal activity but altered pharmacokinetics .

2.3.1 Acid/Base Hydrolysis

-

Acidic conditions (HCl, H₂SO₄) : Rapid decomposition via cleavage of glycosidic bonds and macrolactone ring opening .

-

Basic conditions (pH >10) : Solubilization with triethylamine stabilizes the compound, but prolonged exposure reduces potency .

2.3.2 Thermal Degradation

-

Thermogravimetric analysis (TGA) : Decomposition occurs in three phases (88–260°C), with mass loss correlating to hydroxyl group dehydration and macrolactone breakdown .

-

Differential scanning calorimetry (DSC) : Endothermal peaks at 44–46°C indicate melting, followed by exothermic decomposition .

Sterol Interactions

Nystatin binds ergosterol in fungal membranes via:

-

Hydrophobic interactions : Conjugated double bonds align with sterol rings.

-

Hydrogen bonding : Mycosamine sugar forms H-bonds with ergosterol’s hydroxyl group .

This binding disrupts membrane integrity, leading to ion leakage and cell death .

Stability in Formulations

-

Aqueous solubility : Limited native solubility (0.1 mg/mL in DMF) improved to 0.5 mg/mL in water via surfactant-mediated formulations (e.g., deoxycholate) .

-

Light sensitivity : Conjugated double bonds predispose Nystatin to photooxidation, necessitating storage in opaque containers .

Table 2: Stability Under Accelerated Conditions

| Condition | Degradation (%) | Potency Retention (%) |

|---|---|---|

| pH 3 (24 h) | 95 | 5 |

| pH 10 (24 h) | 40 | 60 |

| 40°C (4 weeks) | 30 | 70 |

Analytical Characterization

-

UV-Vis spectroscopy : Three λₘₐₓ peaks (231, 291, 315 nm) confirm tetraene chromophore integrity .

-

Infrared spectroscopy : Bands at 1,577 cm⁻¹ (C=C) and 1,702 cm⁻¹ (lactone) validate structural fidelity .

Synthetic and Biosynthetic Byproducts

Wild-type Streptomyces noursei produces nystatin A₁, A₂, and A₃, differing in hydroxylation patterns . Genetic modifications yield heptaene variants (e.g., S44HP), expanding the macrolactone ring and altering bioactivity .

特性

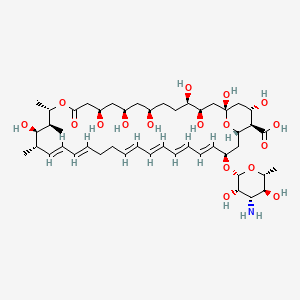

IUPAC Name |

(1S,3R,4R,7R,9R,11R,15S,16S,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-36(53)35(52)20-19-31(49)21-32(50)22-33(51)23-39(55)62-29(3)28(2)42(27)56/h5-6,8,10-18,27-38,40-44,46,49-54,56-58,61H,7,9,19-26,48H2,1-4H3,(H,59,60)/b6-5+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28+,29-,30+,31+,32+,33+,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOXZBDYSJBXMA-QEKUPDCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H]([C@@H](CC[C@H](C[C@H](C[C@H](CC(=O)O[C@H]([C@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H75NO17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

926.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

MW: 926.12 /Form not specified/, Mg/ml at about 28 °C: methanol 11.2, ethanol 1.2, chloroform 0.48, carbon tetrachloride 1.23, benzene 0.28, toluene 0.285, acetone 0.390, ethyl acetate 0.75, ethylene glycol 8.75, Insol in ether, In water, 3.60X10+2 mg/L at 24 °C | |

| Details | Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 1263 | |

| Record name | NYSTATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Nystatin exerts its antifungal activity by binding to sterols in the fungal cell membrane. The drug is not active against organisms (e.g., bacteria) that do not contain sterols in their cell membrane. As a result of this binding, the membrane is no longer able to function as a selective barrier, and potassium and other cellular constituents are lost., ... /Antimicrobial/ agents that act directly on the cell membrane of the microorganism, affecting permeability and leading to leakage of intracellular compounds; these include ... the polyene antifungal agents nystatin ... which bind to cell-wall sterols ... | |

| Details | Hardman, J.G., L.E. Limbird, P.B., A.G. Gilman. Goodman and Gilman's The Pharmacological Basis of Therapeutics. 10th ed. New York, NY: McGraw-Hill, 2001., p. 1143 | |

| Record name | NYSTATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light yellow powder, Yellow to tan powder | |

CAS No. |

1400-61-9 | |

| Record name | Nystatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NYSTATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Gradually decomp above 160 °C without melting by 250 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1208 | |

| Record name | NYSTATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。